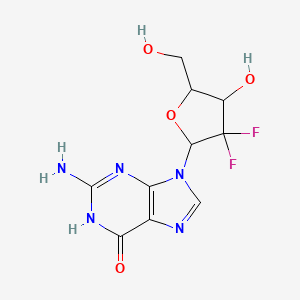

2'-Deoxy-2',2'-difluoro-guanosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2’-Deoxy-2’,2’-difluoro-guanosine is a nucleoside analog characterized by the substitution of hydrogen atoms at the 2’ position with fluorine atoms. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’,2’-difluoro-guanosine typically involves the reaction of a 1-halo ribofuranose compound with a nucleobase. The process includes the removal of silyl halide produced during the reaction and subsequent deprotection of the nucleoside . The reaction conditions often require specific solvents and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for 2’-Deoxy-2’,2’-difluoro-guanosine are designed to optimize yield and cost-efficiency. These methods may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2’-Deoxy-2’,2’-difluoro-guanosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

Substitution: The fluorine atoms at the 2’ position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired transformations .

Major Products Formed

Applications De Recherche Scientifique

2’-Deoxy-2’,2’-difluoro-guanosine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2’-Deoxy-2’,2’-difluoro-guanosine involves its incorporation into nucleic acids, where it interferes with normal DNA and RNA synthesis. This disruption can inhibit the replication of viruses and other pathogens. The molecular targets include viral polymerases and other enzymes involved in nucleic acid metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

2’-Deoxy-2’,2’-difluorocytidine: Another nucleoside analog with similar structural modifications.

2’-Deoxy-2’-fluoroguanosine: A closely related compound with a single fluorine substitution.

Uniqueness

2’-Deoxy-2’,2’-difluoro-guanosine is unique due to its dual fluorine substitution, which imparts distinct chemical and biological properties. This makes it particularly effective in certain antiviral applications and as a research tool in nucleic acid studies .

Activité Biologique

2'-Deoxy-2',2'-difluoro-guanosine (dFdG) is a nucleoside analog that has garnered significant interest due to its potential therapeutic applications, particularly in antiviral and anticancer therapies. This article explores the biological activity of dFdG, highlighting its mechanisms of action, efficacy against various pathogens, and its role in cancer treatment.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H12F2N5O3 |

| Molecular Weight | 263.23 g/mol |

| IUPAC Name | 2-amino-9-(2-deoxy-2,2-difluoro-β-D-ribofuranosyl)purine |

| Canonical SMILES | C(C(C(C(C1=NC(=O)N1C(=N)N=C1C=CN=C(N)C1=NC(=O)N1C(=N)N=C1)=O)=O)=O)=O |

The biological activity of dFdG primarily involves its incorporation into viral RNA or DNA during replication, thereby interfering with the normal replication processes. The difluorination at the 2' position enhances its stability and reduces the susceptibility to degradation by nucleoside triphosphate hydrolases, which is crucial for its antiviral efficacy.

Efficacy Against Influenza Virus

Research has demonstrated that dFdG exhibits potent antiviral activity against various strains of the influenza virus. In vitro studies indicated that dFdG effectively inhibits the replication of both low and highly pathogenic strains, including H5N1 and H1N1 viruses. The 50% inhibitory concentration (IC50) values ranged from 0.13 µM to 4.6 µM in MDCK cells, showcasing its effectiveness as a broad-spectrum antiviral agent .

Case Study: In Vivo Studies

In animal models, specifically BALB/c mice, dFdG was administered at doses of 30 mg/kg and 60 mg/kg. The results showed significant survival rates (70-80%) when treatment commenced either before or after virus exposure. Histopathological examinations revealed minimal lung damage in treated mice compared to controls, indicating that dFdG not only reduces viral load but also mitigates tissue damage caused by viral infections .

Antitumor Activity

In addition to its antiviral properties, dFdG has been studied for its potential in cancer therapy. Its mechanism involves the inhibition of DNA synthesis in rapidly dividing tumor cells. The incorporation of dFdG into DNA strands leads to chain termination during replication, effectively halting tumor growth.

Cellular Assays

Various assays have been employed to evaluate the cytotoxic effects of dFdG on cancer cell lines:

| Assay Type | Purpose | Outcome |

|---|---|---|

| MTT Assay | Measure cell viability | Significant reduction in viability at IC50 values around 10 µM |

| Colony Formation Assay | Assess clonogenic potential | Decreased colony formation in treated cells |

| Apoptosis Detection | Evaluate induction of apoptosis | Increased apoptotic cell population post-treatment |

Comparative Analysis with Other Nucleoside Analogs

dFdG's biological activity can be compared with other nucleoside analogs such as 2'-deoxy-2'-fluorocytidine (dFdC) and gemcitabine (dFdCMP). While all these compounds share similar mechanisms involving DNA synthesis inhibition, dFdG's difluorination confers unique stability and resistance to enzymatic degradation.

| Compound | Antiviral Activity | Antitumor Activity | IC50 (Antiviral) |

|---|---|---|---|

| This compound (dFdG) | High | Moderate | 0.13 - 4.6 µM |

| 2'-deoxy-2'-fluorocytidine (dFdC) | Moderate | High | 0.5 - 3 µM |

| Gemcitabine (dFdCMP) | Low | Very High | 0.01 - 0.5 µM |

Propriétés

IUPAC Name |

2-amino-9-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N5O4/c11-10(12)5(19)3(1-18)21-8(10)17-2-14-4-6(17)15-9(13)16-7(4)20/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIYMUKKPIEAMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)(F)F)N=C(NC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.